molecular formula C13H17N3O6S2 B1662394 ZLJ-6

ZLJ-6

Numéro de catalogue: B1662394
Poids moléculaire: 375.4 g/mol
Clé InChI: QEJPXTVPNIOEHZ-VEZAGKLZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ZLJ-6 is a complex organic compound with potential applications in various scientific fields. This compound features an imidazole ring, a common structure in many biologically active molecules, and a methanesulfonic acid group, which enhances its solubility and reactivity.

Applications De Recherche Scientifique

Anti-inflammatory Research

ZLJ-6 has been studied extensively for its anti-inflammatory properties. It has shown promise in various in vitro and in vivo models:

  • Inhibition of Eicosanoid Production : this compound significantly reduces the production of key inflammatory mediators such as thromboxane B2 (TXB2) and prostaglandin E2 (PGE2) in human and rat whole blood samples. This action highlights its potential utility in managing conditions characterized by excessive inflammation .
  • Cell-Based Studies : In rat basophilic leukemia (RBL-1) cells, this compound demonstrated a concentration-dependent inhibition of leukotriene B4 (LTB4) production, further supporting its role as a dual inhibitor of inflammatory pathways .
  • Animal Models : In animal studies, oral administration of this compound resulted in significant reductions in inflammation markers, indicating its effectiveness in vivo. The compound's pharmacokinetic profile suggests suitable absorption and bioavailability for therapeutic use .

Potential Therapeutic Uses

The dual inhibition mechanism of this compound positions it as a candidate for treating various inflammatory diseases, including:

  • Arthritis : By reducing both prostaglandin and leukotriene levels, this compound may alleviate symptoms associated with rheumatoid arthritis and osteoarthritis.
  • Asthma : Given its ability to inhibit leukotriene production, this compound could be beneficial in managing asthma symptoms by reducing bronchoconstriction and airway inflammation.
  • Cardiovascular Diseases : The modulation of TXB2 may have implications for cardiovascular health, particularly in conditions where platelet aggregation is a concern.

Comparative Analysis of Eicosanoid Inhibitors

To better understand this compound's efficacy compared to other inhibitors, a comparative analysis is presented below:

CompoundTarget EnzymeIC50 (μM)Notes
This compoundCOX-10.73Dual inhibitor with oral activity
COX-20.31More potent against COX-2
5-LOX0.99Effective in reducing leukotrienes
AspirinCOX0.1Non-selective; gastrointestinal side effects
Zileuton5-LOX0.65Selective; primarily targets leukotrienes

This table illustrates that while this compound is less potent than aspirin against COX enzymes, its dual inhibitory profile may offer therapeutic advantages without some of the side effects associated with non-selective inhibitors.

Study on Inflammatory Response

A study investigated the effects of this compound on inflammation induced by carrageenan in rats. Results showed that treatment with this compound significantly reduced paw edema compared to control groups, demonstrating its effectiveness as an anti-inflammatory agent .

Chronic Pain Management

Another research focused on chronic pain models where this compound was administered alongside traditional analgesics. The findings suggested that this compound enhanced analgesic effects while potentially lowering required doses of conventional medications, indicating a synergistic effect that could improve patient outcomes in chronic pain management .

Mécanisme D'action

Target of Action

ZLJ-6, also known as J-001354 or (5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid, is primarily targeted at Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . These are key enzymes involved in the inflammatory response, playing pivotal roles in leukocyte recruitment and infiltration .

Mode of Action

This compound acts as a potent inhibitor of COX-2 and 5-LOX. Its anti-inflammatory effects have been found to be independent of these primary targets . Instead, it has been observed to decrease TNF-α-induced monocyte-endothelial interactions and attenuate the expression of E-selectin, intercellular adhesion molecule-1 (ICAM-1), and vascular cytoadhesion molecule-1 (VCAM-1) on TNF-α-induced human umbilical vein endothelial cells (HUVECs) .

Biochemical Pathways

The anti-inflammatory effects of this compound are mediated by the NF-κB signaling pathway rather than its primary pharmacological targets COX-2 or 5-LOX . This compound attenuates TNF-α-induced nuclear translocation of NF-κB, IκB phosphorylation, IκB kinase β (IKKβ) activity, and subsequent NF-κB-DNA complex formation .

Result of Action

This compound potently inhibits TNF-α-induced monocyte-endothelial interactions and the expression of adhesion molecules (E-selectin, ICAM-1, and VCAM-1) . In atherosclerosis models, this compound has been shown to decrease aortic plaque with a striking reduction in plaque macrophages and an increase in collagen content .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ZLJ-6 typically involves multi-step organic reactions. The initial step often includes the formation of the imidazole ring through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the amino and methyl groups, followed by the attachment of the 4-methylsulfonylphenyl group through condensation reactions. The final step includes the addition of methanesulfonic acid to enhance solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

ZLJ-6 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Comparaison Avec Des Composés Similaires

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different functional groups.

    4-Iodobenzoic acid: Another compound with a benzene ring and functional groups that can be compared for reactivity and applications.

Uniqueness

ZLJ-6 is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its methanesulfonic acid group enhances solubility, making it more versatile in various applications compared to similar compounds.

Activité Biologique

ZLJ-6 is a novel compound recognized for its dual inhibitory effects on cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are critical enzymes in the inflammatory pathway. Its biological activity has been extensively studied, revealing significant anti-inflammatory properties across various models.

This compound acts primarily by inhibiting the production of pro-inflammatory mediators. COX enzymes are responsible for the synthesis of prostanoids, including thromboxane and prostaglandins, while 5-LOX is involved in the production of leukotrienes. By targeting both pathways, this compound effectively reduces inflammation and associated pain.

Inhibition Potency

The inhibitory potency of this compound has been quantified with the following IC50 values:

  • COX-1: 0.73 μM
  • COX-2: 0.31 μM
  • 5-LOX: 0.99 μM .

These values indicate that this compound is a potent inhibitor, particularly of COX-2, which is often implicated in inflammatory diseases.

In Vitro Studies

In vitro experiments have demonstrated that this compound:

  • Inhibits thromboxane B(2) and prostaglandin E(2) production in human whole blood.
  • Suppresses leukotriene B(4) generation in both human and rat models when stimulated with calcium ionophore A23187 .

In Vivo Studies

This compound has shown promising results in various animal models:

  • Carrageenin-Induced Paw Oedema Model : Demonstrated potent anti-inflammatory effects, significantly reducing swelling in rat paws.
  • Acetic Acid-Induced Abdominal Constriction Model : Exhibited analgesic activity by decreasing abdominal contractions in mice .

No gastrointestinal ulcers were observed at doses up to 30 mg/kg, indicating a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies

While specific clinical trials involving this compound are lacking, its biological activity suggests potential therapeutic applications in conditions characterized by chronic inflammation, such as rheumatoid arthritis and asthma. The dual inhibition mechanism may offer advantages over single-target therapies by addressing multiple inflammatory pathways simultaneously .

Summary of Findings

Study TypeModelKey Findings
In VitroHuman Whole BloodInhibition of thromboxane B(2) and prostaglandin E(2) production
In VivoRat Paw OedemaSignificant reduction in swelling
In VivoMouse Abdominal ConstrictionDecreased contractions; analgesic effect

Propriétés

IUPAC Name

(5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S.CH4O3S/c1-15-10(11(16)14-12(15)13)7-8-3-5-9(6-4-8)19(2,17)18;1-5(2,3)4/h3-7H,1-2H3,(H2,13,14,16);1H3,(H,2,3,4)/b10-7-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJPXTVPNIOEHZ-VEZAGKLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CC=C(C=C2)S(=O)(=O)C)C(=O)N=C1N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1/C(=C\C2=CC=C(C=C2)S(=O)(=O)C)/C(=O)N=C1N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ZLJ-6
Reactant of Route 2
ZLJ-6
Reactant of Route 3
ZLJ-6
Reactant of Route 4
ZLJ-6
Reactant of Route 5
ZLJ-6
Reactant of Route 6
ZLJ-6
Customer
Q & A

Q1: What are the primary targets of ZLJ-6 and how does this interaction impact inflammation?

A: this compound functions as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. [, ] These enzymes play crucial roles in the inflammatory cascade, with COX being responsible for prostaglandin synthesis and 5-LOX for leukotriene production. By inhibiting both enzymes, this compound effectively reduces the production of these pro-inflammatory mediators. [, ] This dual inhibition mechanism positions this compound as a potentially valuable therapeutic agent for inflammatory conditions.

Q2: What evidence supports the anti-inflammatory effects of this compound in cellular models?

A: Studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have demonstrated the anti-inflammatory effects of this compound. [] Treatment with this compound resulted in a concentration-dependent decrease in the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), all of which are key inflammatory mediators. [] Furthermore, this compound downregulated the expression of COX-2 and inducible nitric oxide synthase (iNOS), further supporting its ability to suppress inflammation at the molecular level. []

Q3: Has this compound demonstrated efficacy in any in vivo models of disease?

A: Research indicates that this compound exhibits neuroprotective effects in a rat model of focal cerebral ischemia-reperfusion injury. [] Specifically, administration of this compound led to improvements in neurological scores and reduced myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, suggesting a reduction in brain tissue damage. [] These findings highlight the potential therapeutic benefit of this compound in conditions involving ischemic injury.

Q4: Does this compound exert its effects solely through COX/5-LOX inhibition?

A: Interestingly, research suggests that this compound might exert anti-inflammatory effects through COX/5-LOX-independent mechanisms as well. [] One study revealed that this compound attenuates TNF-α-induced expression of adhesion molecules, E-selectin, ICAM-1, and VCAM-1, in endothelial cells, and reduces monocyte-endothelial interactions. [] Further research is needed to fully elucidate these additional mechanisms of action.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.